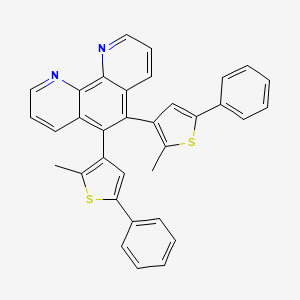
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of thiophene and phenanthroline moieties, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiophene Derivatives: The initial step involves the synthesis of 2-methyl-5-phenylthiophene through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Coupling with Phenanthroline: The thiophene derivatives are then coupled with 1,10-phenanthroline using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under specific reaction conditions (e.g., temperature, solvent, and catalyst concentration).
Industrial Production Methods
化学反応の分析
Types of Reactions
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents (e.g., dichloromethane, toluene).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing applications.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline involves its interaction with molecular targets, such as metal ions and DNA. The compound can form stable complexes with metal ions, which can modulate their electronic properties and enhance their reactivity. Additionally, its planar structure allows it to intercalate into DNA, disrupting the double helix and inhibiting essential biological processes.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Another heterocyclic compound used as a ligand in coordination chemistry.
1,10-Phenanthroline: A parent compound of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline, widely used in analytical chemistry.
Thiophene Derivatives: Compounds containing thiophene rings, used in organic electronics and materials science.
Uniqueness
This compound is unique due to its combination of thiophene and phenanthroline moieties, which confer distinct electronic and photophysical properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
CAS番号 |
922717-09-7 |
|---|---|
分子式 |
C34H24N2S2 |
分子量 |
524.7 g/mol |
IUPAC名 |
5,6-bis(2-methyl-5-phenylthiophen-3-yl)-1,10-phenanthroline |
InChI |
InChI=1S/C34H24N2S2/c1-21-27(19-29(37-21)23-11-5-3-6-12-23)31-25-15-9-17-35-33(25)34-26(16-10-18-36-34)32(31)28-20-30(38-22(28)2)24-13-7-4-8-14-24/h3-20H,1-2H3 |
InChIキー |
KBYAMUFOWDPVGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C4C=CC=NC4=C5C(=C3C6=C(SC(=C6)C7=CC=CC=C7)C)C=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


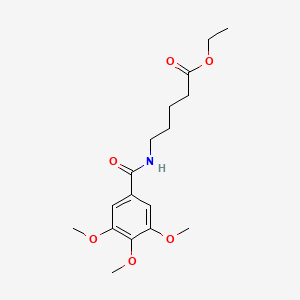

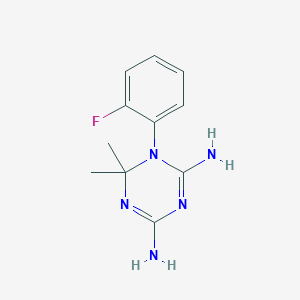
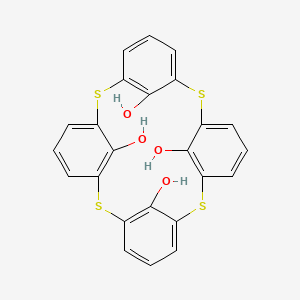

![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one](/img/structure/B14181063.png)
![Bis[(3-chlorophenyl)methyl]stannanone](/img/structure/B14181065.png)
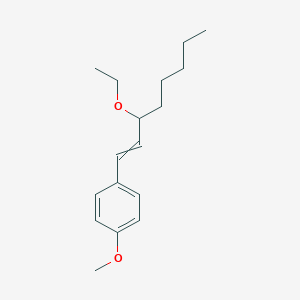
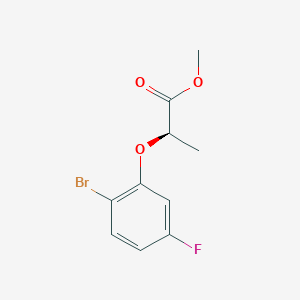
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide](/img/structure/B14181081.png)
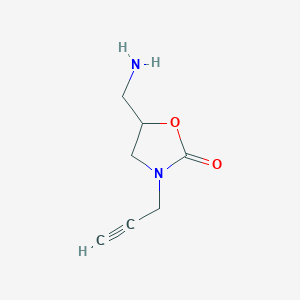
![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
![Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate](/img/structure/B14181114.png)
![L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B14181124.png)
